molecular formula C11H14BrNO3S B3928893 S-(3-bromo-4-methoxybenzyl)cysteine CAS No. 1396963-98-6

S-(3-bromo-4-methoxybenzyl)cysteine

Cat. No. B3928893
CAS RN: 1396963-98-6
M. Wt: 320.20 g/mol
InChI Key: KGEKDCDAFPQHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(3-bromo-4-methoxybenzyl)cysteine, also known as BMBC, is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMBC is a cysteine derivative that contains a bromo and methoxy group on the benzyl ring. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and possible future directions.

Mechanism of Action

S-(3-bromo-4-methoxybenzyl)cysteine exerts its effects by targeting specific proteins and enzymes in cells. For example, this compound has been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a role in cancer progression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the modification of proteins. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of S-(3-bromo-4-methoxybenzyl)cysteine is its specificity for certain proteins and enzymes, which makes it a valuable tool for studying protein function and modification. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several possible future directions for S-(3-bromo-4-methoxybenzyl)cysteine research, including the development of more efficient synthesis methods, the identification of new protein targets, and the development of this compound-based drugs for cancer treatment. Other possible directions include the use of this compound in protein engineering and the study of this compound's effects on other physiological processes.
In conclusion, this compound is a unique compound that has potential applications in various fields, including cancer research, drug delivery, and protein modification. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively, and there are several possible future directions for this compound research.

Scientific Research Applications

S-(3-bromo-4-methoxybenzyl)cysteine has been studied for its potential applications in various fields, including cancer research, drug delivery, and protein modification. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cancer progression. In drug delivery, this compound has been used as a carrier to deliver drugs to specific cells or tissues. In protein modification, this compound has been used to modify proteins and study their function.

properties

IUPAC Name

2-amino-3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c1-16-10-3-2-7(4-8(10)12)5-17-6-9(13)11(14)15/h2-4,9H,5-6,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEKDCDAFPQHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSCC(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247664
Record name Cysteine, S-[(3-bromo-4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1396963-98-6
Record name Cysteine, S-[(3-bromo-4-methoxyphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396963-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteine, S-[(3-bromo-4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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